
2-(4-Chloro-2-methoxyphenyl)azepane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chloro-2-methoxyphenyl)azepane hydrochloride is a chemical compound that belongs to the class of azepane derivatives. It is characterized by the presence of a seven-membered azepane ring substituted with a 4-chloro-2-methoxyphenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-methoxyphenyl)azepane hydrochloride typically involves the reaction of 4-chloro-2-methoxybenzyl chloride with azepane in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like N,N-dimethylformamide at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chloro-2-methoxyphenyl)azepane hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The methoxy group can undergo oxidation to form corresponding aldehydes or acids, while reduction can lead to the formation of alcohols.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Coupling Reactions: Palladium catalysts and organoboron reagents in the presence of bases like potassium carbonate.
Major Products Formed
Substitution: Formation of various substituted azepane derivatives.
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of alcohols or amines.
Coupling: Formation of biaryl or diaryl compounds.
Applications De Recherche Scientifique
2-(4-Chloro-2-methoxyphenyl)azepane hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Synthetic Organic Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biological Studies: The compound is investigated for its potential as an inhibitor or modulator of biological pathways.
Industrial Applications: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-(4-Chloro-2-methoxyphenyl)azepane hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound. Detailed studies are required to elucidate the precise mechanisms involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Chloro-2-methylphenyl)azepane hydrochloride
- 2-(4-Chloro-2-hydroxyphenyl)azepane hydrochloride
- 2-(4-Chloro-2-ethoxyphenyl)azepane hydrochloride
Uniqueness
2-(4-Chloro-2-methoxyphenyl)azepane hydrochloride is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties.
Propriétés
Formule moléculaire |
C13H19Cl2NO |
|---|---|
Poids moléculaire |
276.20 g/mol |
Nom IUPAC |
2-(4-chloro-2-methoxyphenyl)azepane;hydrochloride |
InChI |
InChI=1S/C13H18ClNO.ClH/c1-16-13-9-10(14)6-7-11(13)12-5-3-2-4-8-15-12;/h6-7,9,12,15H,2-5,8H2,1H3;1H |
Clé InChI |
FXQFOBMFZTZVMK-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)Cl)C2CCCCCN2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-methoxypyrido[1,2-a]indole-10-carboxylate](/img/structure/B11848484.png)

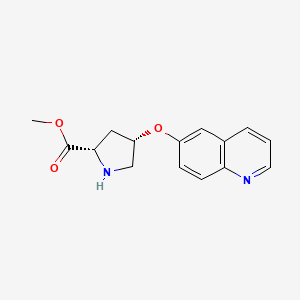
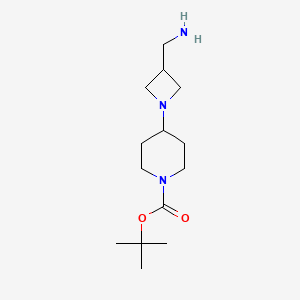
![3-(4-Methylphenyl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11848504.png)

![1-Benzyl-3-methyl-9H-indeno[2,1-C]pyridine](/img/structure/B11848511.png)
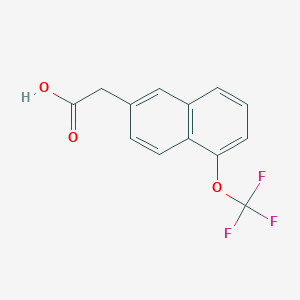
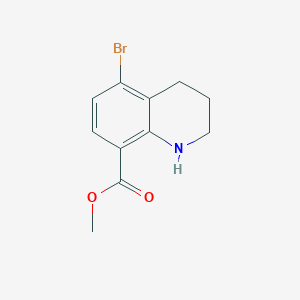
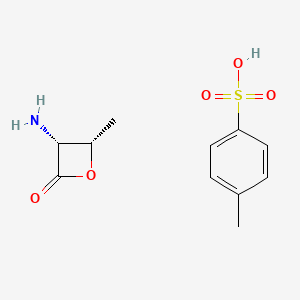
![3-Iodo-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B11848542.png)

![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-naphthalenyl)-](/img/structure/B11848545.png)
